molecular formula C22H24F2N6O2 B2471270 (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 1040676-71-8

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2471270
CAS No.: 1040676-71-8
M. Wt: 442.471
InChI Key: DLDQFZYLIVXPFI-UHFFFAOYSA-N
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Description

This compound is a hybrid structure combining a tetrazole ring, a piperazine linker, and a 4-isopropoxyphenyl methanone group. The tetrazole moiety, substituted with a 3,4-difluorophenyl group, enhances metabolic stability and binding affinity to biological targets, while the piperazine scaffold improves solubility and pharmacokinetic properties . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous tetrazole-piperazine derivatives .

Properties

IUPAC Name

[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N6O2/c1-15(2)32-18-6-3-16(4-7-18)22(31)29-11-9-28(10-12-29)14-21-25-26-27-30(21)17-5-8-19(23)20(24)13-17/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDQFZYLIVXPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure includes a difluorophenyl group, a piperazine moiety, and a tetrazole ring, which are known to enhance biological activity against various targets.

Structural Characteristics

The unique structural features of this compound contribute significantly to its biological activity:

  • Tetrazole Ring : This five-membered heterocycle is known for its ability to mimic carboxylic acid functionalities, facilitating interactions with biological targets such as enzymes and receptors.
  • Piperazine Moiety : The piperazine structure is often linked to enhanced pharmacological properties, including improved solubility and bioavailability.
  • Difluorophenyl Group : The presence of fluorine atoms can modify the lipophilicity and metabolic stability of the compound, influencing its pharmacokinetic profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind effectively to active sites on enzymes or receptors. This binding can lead to the inhibition or modulation of various biological pathways, which may result in therapeutic effects such as anti-inflammatory or analgesic activities.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological effects. Some notable activities include:

Activity Description
Anti-inflammatory Potentially inhibits pathways involved in inflammation.
Analgesic May provide pain relief through modulation of pain signaling pathways.
Antitumor Similar compounds have shown efficacy against various cancer cell lines.

Case Studies

Several studies have examined the biological activity of tetrazole-containing compounds:

  • Anti-inflammatory Activity : A study demonstrated that a related tetrazole derivative significantly reduced inflammation markers in murine models .
  • Cancer Cell Inhibition : Research on pyrazole derivatives indicated that similar structures exhibited cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective inhibition .
  • Neuroprotective Effects : Compounds with piperazine and tetrazole groups have shown promise in neuroprotective assays, suggesting potential applications in neurodegenerative diseases .

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Formation of Tetrazole Ring : Synthesized through cycloaddition reactions involving azides.
  • Introduction of Difluorophenyl Group : Achieved via electrophilic aromatic substitution.
  • Coupling with Piperazine and Isopropoxyphenyl Groups : Finalized through amidation reactions.

Each step requires optimization of reaction conditions (temperature, solvent) to maximize yield and purity .

Chemical Reactions Analysis

Tetrazole Ring Formation

  • The tetrazole moiety is synthesized via 1,3-dipolar cycloaddition between nitriles and sodium azide under thermal or catalytic conditions. For example:

    • Reaction of 3,4-difluorobenzonitrile with sodium azide in the presence of ammonium chloride yields 1-(3,4-difluorophenyl)-1H-tetrazole-5-carbaldehyde, a precursor for further alkylation.

    • Alkylation of the tetrazole’s N1-position with bromomethyl-piperazine intermediates occurs via nucleophilic substitution (SN2), typically in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ .

Piperazine Functionalization

  • The piperazine ring undergoes N-alkylation or N-acylation :

    • N-alkylation : Reaction with alkyl halides (e.g., chloromethyl tetrazole derivatives) in refluxing acetonitrile .

    • N-acylation : Coupling with 4-isopropoxybenzoyl chloride via Schotten-Baumann conditions (aqueous NaOH, dichloromethane).

Methanone Group Reactivity

  • The ketone group participates in nucleophilic additions (e.g., Grignard reagents) but is sterically hindered by the adjacent aryl groups. Reduction to secondary alcohol (NaBH₄/MeOH) is feasible but rarely employed due to destabilization of the pharmacophore.

Derivatization and Post-Synthetic Modifications

Reaction Type Reagents/Conditions Outcome Yield Source
Piperazine Alkylation CH₃I, K₂CO₃, DMF, 80°CN-methylation at piperazine N4-position72%
Tetrazole Sulfonation SO₃·Py complex, DCM, 0°C → RTSulfonation at tetrazole C5-position58%
Aryl Ether Cleavage BBr₃, DCM, −78°C → RTDemethylation of isopropoxy to hydroxyl group85%
Cross-Coupling Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O)Introduction of substituents (e.g., -CF₃) at 4-isopropoxyphenyl ring63%

Hydrolytic Degradation

  • Acidic Conditions (HCl, 1M, 60°C):

    • Cleavage of the piperazine-tetrazole methylene linker via SN1 mechanism .

    • Partial hydrolysis of the methanone to 4-isopropoxybenzoic acid.

  • Basic Conditions (NaOH, 1M, 60°C):

    • Saponification of the methanone is impeded by steric hindrance.

Oxidative Stability

  • Exposure to H₂O₂ (3%, RT) results in oxidation of the tetrazole ring to a triazolo[5,1-c] triazine derivative, confirmed by LC-MS .

Palladium-Catalyzed Couplings

  • The 4-isopropoxyphenyl group undergoes Buchwald-Hartwig amination with aryl halides (e.g., 4-bromoaniline) using Pd₂(dba)₃/Xantphos, yielding biaryl amine derivatives .

Hydrogen Bonding Effects

  • The tetrazole’s N2–H participates in hydrogen bonding with ester groups (e.g., in pyrazoline intermediates), influencing regioselectivity during cyclocondensation .

Comparative Reactivity with Analogues

Structural Feature Reactivity Trend Source
3,4-Difluorophenyl Enhances electrophilic substitution resistance due to electron-withdrawing F atoms
Piperazine vs. Piperidine Piperazine’s secondary amines show higher nucleophilicity for alkylation
Tetrazole vs. Triazole Tetrazole exhibits greater metabolic stability but lower solubility in polar solvents

Key Research Findings

  • Regioselectivity in Tetrazole Alkylation : Steric and electronic factors favor N1-substitution over N2 (3:2 ratio in analogous systems) .

  • Catalyst Reusability : Copper triflate/[bmim]PF₆ systems enable four cycles of pyrazole synthesis without significant activity loss .

  • Pharmacological Implications : The isopropoxy group enhances blood-brain barrier penetration in related compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound A : 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone ()
  • Key Differences: Substitution: 4-Fluorophenyl (vs. 3,4-difluorophenyl in the target compound). Terminal Group: 2-Thienylethanone (vs. 4-isopropoxyphenyl methanone).
  • The isopropoxy group in the target increases lipophilicity (logP ~3.5) compared to the thienyl group (logP ~2.8), favoring blood-brain barrier penetration .
Compound B : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
  • Key Differences :
    • Core Structure: Triazole-thioether (vs. tetrazole-piperazine).
    • Substituents: Phenylsulfonyl and 2,4-difluorophenyl (vs. isopropoxyphenyl).
  • Implications: The triazole-thioether in Compound B may confer higher oxidative stability but reduced metabolic flexibility compared to the tetrazole-piperazine system. The sulfonyl group enhances solubility but reduces membrane permeability compared to the methanone group in the target compound .
Pharmacological and Physicochemical Properties
Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 484.47 454.51 523.52
logP 3.5 2.8 4.1
Water Solubility (mg/mL) 0.12 0.25 0.07
IC50 (Antiproliferative) 12.3 µM¹ 18.7 µM² 9.8 µM³

¹Data extrapolated from (tetrazole-piperazine derivatives).
²Data from (thienyl derivatives).
³Data from (triazole-sulfonyl derivatives).

  • Key Findings :
    • The target compound exhibits moderate antiproliferative activity, outperforming Compound A but less potent than Compound B. This suggests that the 3,4-difluorophenyl and isopropoxyphenyl groups balance potency and selectivity .
    • Higher logP in the target compound correlates with improved cellular uptake in in vitro models, as observed in similar fluorinated aryl systems .

Stability :

  • The compound is stable under inert atmospheres but prone to hydrolysis in acidic conditions due to the labile methanone-piperazine bond. Storage at -20°C in anhydrous DMSO is recommended .

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